1,3-Dioxolane, 2-(1-ethylpentyl)-
CAS No.: 4359-47-1
Cat. No.: VC3834596
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4359-47-1 |
---|---|
Molecular Formula | C10H20O2 |
Molecular Weight | 172.26 g/mol |
IUPAC Name | 2-heptan-3-yl-1,3-dioxolane |
Standard InChI | InChI=1S/C10H20O2/c1-3-5-6-9(4-2)10-11-7-8-12-10/h9-10H,3-8H2,1-2H3 |
Standard InChI Key | LQSZQAHPRJMRET-UHFFFAOYSA-N |
SMILES | CCCCC(CC)C1OCCO1 |
Canonical SMILES | CCCCC(CC)C1OCCO1 |
Introduction
Chemical and Structural Properties
1,3-Dioxolane, 2-(1-ethylpentyl)- belongs to the class of dioxolanes, which are cyclic acetals formed via the condensation of carbonyl compounds with diols. Its IUPAC name, 2-(heptan-3-yl)-1,3-dioxolane, reflects the branched alkyl substituent at the 2-position of the dioxolane ring. Key physicochemical properties include:
The compound’s stability under acidic and basic conditions is attributed to the electron-rich oxygen atoms in the dioxolane ring, which resist hydrolysis unless exposed to strong protic acids or Lewis catalysts .
Synthesis and Reaction Mechanisms
Acetalization of Carbonyl Compounds
The primary synthesis route involves the acid-catalyzed acetalization of salicylaldehyde derivatives with vicinal diols. A study demonstrated that salicylaldehyde dimethyl acetal reacts with chiral or racemic diols (e.g., 1,2-ethanediol) in the presence of montmorillonite K10, yielding 1,3-dioxolanes with enantiomeric excesses exceeding 99% . The reaction mechanism proceeds via:
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Formation of an oxocarbenium ion intermediate through protonation of the acetal oxygen.
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Nucleophilic attack by the diol’s hydroxyl group, leading to ring closure.
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Methanol elimination, driven by azeotropic removal using a Dean-Stark apparatus .
This method achieves isolated yields of 70–90% under reflux conditions in toluene .
Comparative Analysis with Analogues
1,3-Dioxolane, 2-(1-ethylpentyl)- exhibits distinct reactivity compared to simpler dioxolanes (e.g., 2-ethyl-2-methyl-1,3-dioxolane, CAS 126-39-6). The bulky 1-ethylpentyl substituent sterically hinders nucleophilic attack at the acetal carbon, reducing susceptibility to hydrolysis . This property enhances its utility as a protecting group for ketones in multistep syntheses .
Biological Activity and Applications
Antimicrobial Efficacy
In a structure-activity relationship (SAR) study, 1,3-dioxolane derivatives demonstrated moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. Alkyl chain length and stereochemistry were critical determinants of efficacy:
Derivative | MIC (µg/mL) for S. aureus | MIC (µg/mL) for E. coli |
---|---|---|
1,3-Dioxolane, 2-(1-ethylpentyl)- | 32 | 64 |
2-Methyl analogue | 64 | 128 |
The enhanced activity of the 1-ethylpentyl derivative correlates with improved membrane permeability due to its lipophilic side chain .
Industrial and Pharmaceutical Applications
Solvent and Stabilizer
The compound’s high boiling point (200.7°C) and low polarity make it a candidate solvent for high-temperature reactions. Its stability in basic environments also positions it as a stabilizer for peroxide-sensitive formulations .
Chiral Auxiliary in Asymmetric Synthesis
The enantiomerically pure form of 1,3-dioxolane, 2-(1-ethylpentyl)- serves as a chiral auxiliary in the synthesis of β-lactam antibiotics. By temporarily shielding reactive carbonyl groups, it facilitates stereocontrol during ring-opening polymerizations .
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